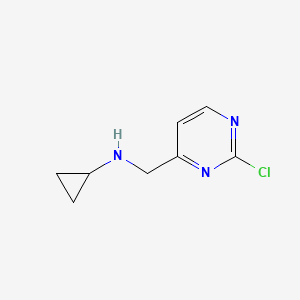

N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-[(2-chloropyrimidin-4-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJWSLRUNWUNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693775 | |

| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-31-7 | |

| Record name | 2-Chloro-N-cyclopropyl-4-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine typically involves the reaction of 2-chloropyrimidine with cyclopropanamine under controlled conditions. One common method includes:

Starting Materials: 2-chloropyrimidine and cyclopropanamine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, 50°C-100°C.

Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents, room temperature to 60°C.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions, room temperature to 50°C.

Major Products:

Substitution: Derivatives with various functional groups replacing the chlorine atom.

Oxidation: Hydroxylated or carboxylated derivatives.

Reduction: Reduced pyrimidine derivatives with altered electronic properties.

Scientific Research Applications

Chemistry: N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features enable interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine: The compound is explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex, thereby preventing substrate binding and subsequent catalytic reactions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

A comparative analysis of substituents and molecular parameters is summarized in Table 1 .

Table 1: Structural and Functional Comparison of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine and Analogs

Key Observations:

- Substituent Reactivity : The 2-chloropyrimidine group in the target compound is more reactive toward nucleophilic substitution than the 2-nitrophenyl group in the nitro analog due to chlorine’s moderate electron-withdrawing effect, which stabilizes transition states .

- Molecular Weight and Complexity : The pazopanib derivative (C₁₃H₁₂ClN₅) has a higher molecular weight (273.73 g/mol) due to the indazole and dimethylamine groups, enhancing its binding affinity to kinase targets .

- Solubility : The nitro analog’s phenyl group may reduce aqueous solubility compared to pyrimidine-based compounds, though empirical data for the target compound are lacking .

Crystallographic and Conformational Analysis

The crystal structure of N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine (a pazopanib derivative) reveals a monoclinic system (space group C2/c) with lattice parameters a = 21.432 Å, b = 9.836 Å, c = 12.542 Å, and β = 90.25° . The dihedral angle between the indazole and pyrimidine fragments (62.63°) indicates moderate planarity disruption, which may influence protein-ligand interactions.

Pharmacological Implications

- Kinase Inhibition : The pazopanib derivative’s indazole-pyrimidine scaffold is critical for binding to VEGFR and c-kit . The target compound’s cyclopropanamine group could enhance membrane permeability but may reduce target specificity compared to bulkier analogs.

- The chlorine substituent in the target compound may offer better metabolic stability.

Biological Activity

N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated pyrimidine moiety linked to a cyclopropanamine structure. The chemical formula for this compound is CHClN, and it has a molecular weight of approximately 200.67 g/mol. The structural features contribute to its interaction with various biological targets, particularly in enzymatic pathways.

Inhibition of NAPE-PLD

One significant area of research involves the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs), which are implicated in various physiological processes including pain modulation, inflammation, and emotional behavior regulation. Studies have indicated that derivatives of pyrimidine, including compounds structurally related to this compound, can act as potent inhibitors of NAPE-PLD .

Table 1: Inhibitory Activity of Pyrimidine Derivatives on NAPE-PLD

| Compound | IC (µM) | Remarks |

|---|---|---|

| LEI-401 | 0.027 | Most potent inhibitor identified |

| AHP-71B | 10 | Moderate potency |

| This compound | TBD | Under investigation |

Antiplasmodial Activity

Another area of interest is the antiplasmodial activity against malaria parasites. Recent studies have highlighted the potential of pyrimidine derivatives in inhibiting plasmodial kinases, which are critical for the survival and reproduction of malaria parasites. Compounds similar to this compound have shown promising results in inhibiting these kinases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Modifications on the pyrimidine ring and cyclopropane moiety significantly affect the compound's potency and selectivity towards specific biological targets.

Key Findings:

- Substitution Effects: Variations in substituents on the pyrimidine ring can enhance or diminish inhibitory activity against target enzymes.

- Cyclopropane Influence: The cyclopropane structure contributes to the overall conformation and binding affinity to active sites of enzymes like NAPE-PLD.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Chlorine at 2-position | Increases lipophilicity |

| Methyl substitution on cyclopropane | Enhances binding affinity |

| Aromatic substitutions | Varies inhibitory potency |

Emotional Behavior Modulation

In vivo studies using mouse models have demonstrated that compounds inhibiting NAPE-PLD can significantly alter emotional behaviors, suggesting a therapeutic potential for anxiety and depression disorders. For instance, LEI-401 reduced anandamide levels in neuronal cells and exhibited profound effects on emotional behavior at a dose of 30 mg/kg .

Malaria Treatment Potential

Research has indicated that pyrimidine derivatives can block multiple stages of the malaria life cycle, highlighting their potential as novel antimalarial agents. The identification of specific inhibitors targeting plasmodial kinases has led to advancements in clinical validation for these compounds .

Q & A

Q. What are the established synthetic methodologies for N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 2-chloro-4-(bromomethyl)pyrimidine with cyclopropanamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.

- Stoichiometry : Excess cyclopropanamine drives reaction completion.

- Purification : Column chromatography or crystallization from ethyl acetate yields high-purity crystals (>95%) . Recent protocols use Cs₂CO₃ with iodomethane in DMF, achieving >85% yield after crystallization .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) at 113 K reveals a monoclinic system (space group C2/c) with unit cell parameters:

- a = 21.432 Å, b = 9.836 Å, c = 12.542 Å, β = 90.25°, Z = 8. Data refinement using SHELXL gives R₁ = 0.036. Key structural features include a dihedral angle of 62.63° between pyrimidine and indazole moieties .

Q. What spectroscopic techniques characterize this compound, and what key data are obtained?

- NMR : ¹H/¹³C NMR (CDCl₃) identifies cyclopropane protons (δ 0.8–1.2 ppm) and pyrimidine carbons (δ 161.67 ppm) .

- HRMS : Molecular ion [M+H]⁺ at m/z 299.1507 (calc. 299.1503) confirms molecular weight .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do non-covalent interactions influence the solid-state packing and stability?

SCXRD analysis shows:

- π-π stacking : Pyrimidine rings form dimers (centroid distance ~3.7 Å).

- Hydrogen bonding : Intermolecular C–H···N bonds (2.6–2.8 Å) create 1D columns along the c-axis, enhancing thermal stability (decomposition >200°C) . These interactions guide solubility predictions and crystallinity during formulation.

Q. What mechanistic insights explain its antitumor activity, particularly kinase inhibition?

As a pazopanib analog, the compound inhibits VEGFR-2 and PDGFR-β by competing with ATP binding. Docking studies (PDB: 4AG8) show:

- The chloropyrimidine group occupies the hydrophobic pocket.

- Cyclopropanamine improves membrane permeability. IC₅₀ values against VEGFR-2 range from 10–50 nM in kinase assays .

Q. How can researchers resolve discrepancies in reported biological activities?

Contradictions arise from assay variability (cell lines, serum conditions) or purity issues. Solutions include:

- Orthogonal assays : Surface plasmon resonance (SPR) vs. fluorescence polarization.

- Purity validation : LC-MS and elemental analysis.

- Crystallographic correlation : Align structural data with activity trends .

Q. What advanced strategies optimize synthetic yield in multi-step reactions?

- Flow chemistry : Enhances heat transfer for exothermic steps (e.g., cyclopropanation) .

- Microwave-assisted synthesis : Reduces reaction time (30 min at 120°C vs. 5 h conventional).

- Intermediate purification : Flash chromatography minimizes side products, improving yield from 60% to >85% .

Q. How does conformational analysis explain reactivity?

DFT calculations (B3LYP/6-31G*) show the cyclopropane ring’s angle strain (60°) increases electrophilicity at the methylene bridge. The lowest-energy conformation aligns with SCXRD data (torsion angle = 177.5°), favoring SNAr reactions at the pyrimidine 4-position .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.